

Diethyl Allyl Phosphate: Application Notes and Protocols for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diethyl allyl phosphate	
Cat. No.:	B041220	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl allyl phosphate (DEAP) is an organophosphate compound with the chemical formula $C_7H_{15}O_4P$.[1] It is a phosphate ester characterized by a phosphoryl group bonded to two ethyl groups and one allyl group via an oxygen atom. It is important to distinguish DEAP from its phosphonate analogue, diethyl allylphosphonate, which features a direct carbon-phosphorus bond and exhibits different chemical reactivity. While both are used in organic synthesis, their applications vary significantly.

Primarily, **diethyl allyl phosphate** is recognized for its role in polymer chemistry, particularly as a monomer for the synthesis of flame-retardant polymers.[1][2] The presence of the allyl group allows for free-radical polymerization to form poly(**diethyl allyl phosphate**), which can be incorporated into materials like rubber wood/polymer composites to enhance their fire resistance.[2][3] In this context, upon heating, it decomposes into phosphoric acid derivatives that promote char formation.[2]

In the realm of organic synthesis, **diethyl allyl phosphate** is more commonly employed as an oxidant or a hydrogen acceptor, for instance, in nickel- or palladium-catalyzed α,β -dehydrogenation of carbonyl compounds.[4] It also serves as an allylating agent in specific reactions, such as in the stereoselective synthesis of cis- or trans-3-vinyl- β -lactams, which are precursors to antibiotics.[2][3]

While DEAP is a phosphate ester, its application as a direct phosphorylating agent to introduce a phosphate moiety onto alcohols, amines, or other nucleophiles is not extensively documented in scientific literature. Reagents such as diethyl phosphite are more commonly utilized for such transformations. This document provides a detailed protocol for the synthesis of **diethyl allyl phosphate** itself and presents a general methodology for phosphorylation reactions for illustrative purposes.

Synthesis of Diethyl Allyl Phosphate

The preparation of **diethyl allyl phosphate** can be achieved by reacting ethanol with phosphorus oxychloride (POCl₃).[1][2][3][5]

Experimental Protocol: Synthesis of Diethyl Allyl Phosphate

\mathbf{N}	21	ter	12	C.
IV	a		10	

- Phosphorus oxychloride (POCl₃)
- Anhydrous ethanol
- Pyridine or other suitable base
- Anhydrous diethyl ether or other suitable solvent
- Allyl alcohol
- Round-bottom flask
- · Dropping funnel
- Magnetic stirrer
- · Ice bath
- Distillation apparatus

Procedure:

- Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Chill the flask in an ice bath.
- To the flask, add a solution of phosphorus oxychloride in anhydrous diethyl ether.
- Slowly add a mixture of anhydrous ethanol and pyridine (as a hydrogen chloride scavenger)
 from the dropping funnel while maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Subsequently, cool the mixture again in an ice bath and add allyl alcohol dropwise.
- Continue stirring at room temperature overnight.
- Filter the reaction mixture to remove the pyridinium hydrochloride salt.
- Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure diethyl allyl phosphate.

Applications in Synthesis

While specific protocols for using **diethyl allyl phosphate** as a phosphorylating agent are scarce, a general procedure for phosphorylation of an alcohol using a dialkyl phosphite is provided below as a representative example of a phosphorylation reaction.

General Protocol: Phosphorylation of a Primary Alcohol (Illustrative Example)

This protocol describes a typical procedure for the phosphorylation of a primary alcohol using a phosphite reagent, which is a common method for forming phosphate esters.

Materials:

- Primary alcohol
- Diethyl phosphite
- Carbon tetrachloride (CCl₄) or other suitable oxidant
- Triethylamine (Et₃N) or other suitable base
- Anhydrous dichloromethane (DCM) or other suitable solvent
- Silica gel for column chromatography

Procedure:

- Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Add triethylamine to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Add diethyl phosphite dropwise to the stirred solution.
- Subsequently, add a solution of carbon tetrachloride in anhydrous DCM dropwise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Concentrate the solution under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography to yield the desired phosphate ester.

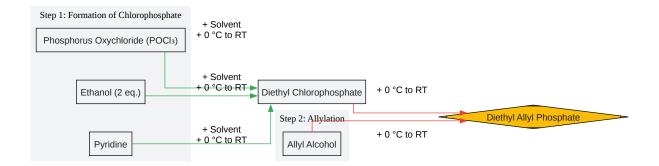
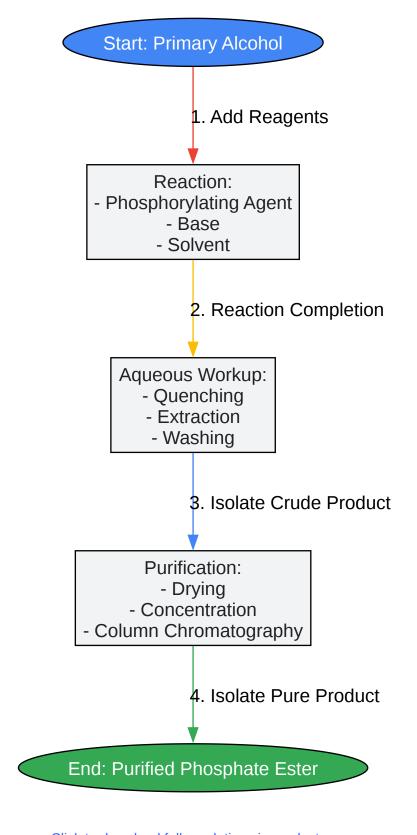

Data Presentation

Table 1: Physical and Chemical Properties of Diethyl Allyl Phosphate


Property	Value	Reference
CAS Number	3066-75-9	[1]
Molecular Formula	$H_2C=CHCH_2OP(O)(OC_2H_5)_2$	[1]
Molecular Weight	194.17 g/mol	[1]
Appearance	Liquid	
Density	1.09 g/mL at 25 °C	[1][3]
Boiling Point	45-46 °C	[1][3]
Refractive Index	n20/D 1.422	[1][3]
Flash Point	110 °C (230 °F) - closed cup	[1]

Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ジエチル アリルホスファート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy Diethyl allyl phosphate (EVT-309285) | 3066-75-9 [evitachem.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Diethyl Allyl Phosphate: Application Notes and Protocols for Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041220#diethyl-allyl-phosphate-as-a-phosphorylating-agent-in-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com